molecular formula C12H20O12 B020001 Melibiouronic acid CAS No. 109280-58-2

Melibiouronic acid

Cat. No. B020001
M. Wt: 356.28 g/mol
InChI Key: NBTUEARNKVTGKY-RBAZEOKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melibiouronic acid (MUA) is a uronic acid that is commonly found in the cell walls of certain bacteria and fungi. It is a linear polymer of galacturonic acid and glucose, and its structure is similar to that of hyaluronic acid. MUA has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Melibiouronic acid is not well understood. However, studies have suggested that Melibiouronic acid may interact with cell surface receptors and extracellular matrix components, leading to changes in cell behavior and tissue remodeling.

Biochemical And Physiological Effects

Melibiouronic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Melibiouronic acid can stimulate the production of extracellular matrix components such as collagen and glycosaminoglycans. Additionally, Melibiouronic acid has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in the degradation of extracellular matrix components.

Advantages And Limitations For Lab Experiments

One advantage of using Melibiouronic acid in lab experiments is its biocompatibility and biodegradability. Additionally, Melibiouronic acid can be easily synthesized using a variety of oxidizing agents. However, one limitation of using Melibiouronic acid is its high cost compared to other commonly used substrates.

Future Directions

There are several potential future directions for research on Melibiouronic acid. One area of interest is the development of Melibiouronic acid-based biomaterials for tissue engineering applications. Additionally, further studies are needed to elucidate the mechanism of action of Melibiouronic acid and its potential therapeutic applications in the field of medicine. Finally, research on the synthesis of Melibiouronic acid using green chemistry methods is an area of growing interest.

Synthesis Methods

Melibiouronic acid can be synthesized through the oxidation of melibiose, a disaccharide composed of glucose and galactose, using a variety of oxidizing agents such as nitric acid, potassium permanganate, and lead dioxide. The resulting product is then hydrolyzed to obtain Melibiouronic acid.

Scientific Research Applications

Melibiouronic acid has been extensively studied for its potential applications in various fields of science. In the field of biotechnology, Melibiouronic acid has been used as a substrate for the production of bio-based materials such as biodegradable plastics and hydrogels. In the field of medicine, Melibiouronic acid has been studied for its potential use as a drug carrier due to its biocompatibility and biodegradability.

properties

CAS RN

109280-58-2

Product Name

Melibiouronic acid

Molecular Formula

C12H20O12

Molecular Weight

356.28 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C12H20O12/c13-1-3(14)5(16)6(17)4(15)2-23-12-9(20)7(18)8(19)10(24-12)11(21)22/h1,3-10,12,14-20H,2H2,(H,21,22)/t3-,4+,5+,6+,7-,8+,9+,10-,12-/m0/s1

InChI Key

NBTUEARNKVTGKY-RBAZEOKYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O

SMILES

C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O

synonyms

melibiouronic acid
O-(galactopyranosyluronic acid)-(1-6)glucose

Origin of Product

United States

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